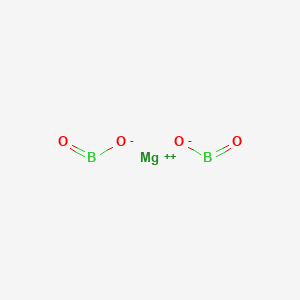

Magnesium metaborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium metaborate is an inorganic compound composed of magnesium, boron, and oxygen. It is known for its unique properties, including high thermal stability, mechanical strength, and corrosion resistance. These characteristics make it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Magnesium metaborate, also known as magnesium;oxido(oxo)borane, is a compound that primarily targets a variety of cellular processes. It is involved in enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . The versatile and universal nature of magnesium makes it a key player in the growth, proliferation, differentiation, energy metabolism, and death of cells .

Mode of Action

The mode of action of this compound is complex due to its involvement in numerous cellular processes. It is known to play a role in the stability of biomolecules such as enzymes and DNA/RNA . Magnesium links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules . This interaction with its targets leads to changes in the structure and function of these biomolecules, affecting various cellular processes.

Biochemical Pathways

This compound affects a wide range of biochemical pathways. It is essential for the activity of many enzymes and plays a key role in the first chemical processes, which lead to the origin of life, i.e., ribozymes, and the early evolution of life . Changes in biochemical signaling pathways due to magnesium deficiency can increase the risk of illness over time .

Pharmacokinetics

It is known that magnesium is the second most abundant cation in mammalian cells and plays a fundamental role in many cellular functions . The data regarding the pharmacokinetics of various magnesium salts are limited, making it difficult to recommend one preparation more than another .

Result of Action

The molecular and cellular effects of this compound’s action are vast due to its involvement in numerous cellular processes. It is pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination . On a molecular level, magnesium ion was identified as an NMDA receptor open channel blocker, and neuronal depolarization can relieve the Mg 2+ block .

Biochemical Analysis

Biochemical Properties

Magnesium metaborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Magnesium, a key component of this compound, is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, magnesium borates have been evaluated as a biomaterial due to their biocompatible properties, being unhazardous to the environment and human health .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, magnesium borates are known for their strong thermoluminescence, which is a result of their molecular interactions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It is known that magnesium borates are traditionally famous for their strong thermoluminescence, mechanical, and thermal features due to their high elasticity coefficient, corrosion, and heat resistance .

Metabolic Pathways

This compound is involved in various metabolic pathways. Magnesium, a key component of this compound, is essential for numerous metabolic cycles

Transport and Distribution

This compound is transported and distributed within cells and tissues. Magnesium transporters are proteins that transport magnesium across the cell membrane . These transporters help in the uptake of magnesium from the environment and the distribution of this vital element within the organism .

Subcellular Localization

Magnesium, a key component of this compound, is abundant within all cells and essential for life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium metaborate can be synthesized through several methods. One common approach involves the reaction between magnesium oxide and boric acid. The reaction is typically carried out in an aqueous solution, followed by heating to a specific temperature to facilitate the formation of this compound. Another method involves the direct reaction of magnesium and boron oxides under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using solid-state synthesis techniques. This involves mixing magnesium oxide and boron oxide powders, followed by heating the mixture in a furnace at high temperatures. The resulting product is then cooled and ground to obtain the desired particle size .

Chemical Reactions Analysis

Types of Reactions: Magnesium metaborate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form magnesium borate.

Reduction: It can be reduced using strong reducing agents to yield elemental magnesium and boron compounds.

Substitution: this compound can participate in substitution reactions where its boron atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents such as lithium aluminum hydride.

Substitution: Halogenating agents under controlled conditions.

Major Products Formed:

Oxidation: Magnesium borate.

Reduction: Elemental magnesium and boron compounds.

Substitution: Various substituted borates depending on the substituting element.

Scientific Research Applications

Magnesium metaborate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules.

Biology: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Research is ongoing into its use in cancer treatment, particularly in targeted drug delivery and radiation therapy.

Comparison with Similar Compounds

- Magnesium orthoborate

- Magnesium tetraborate

- Magnesium borate

Properties

CAS No. |

13703-82-7 |

|---|---|

Molecular Formula |

BHMgO2 |

Molecular Weight |

68.13 g/mol |

IUPAC Name |

magnesium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Mg/c2-1-3;/h2H; |

InChI Key |

HQCBAFKYAKASCM-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Mg+2] |

Canonical SMILES |

B(=O)O.[Mg] |

Key on ui other cas no. |

13767-68-5 |

Pictograms |

Irritant |

Related CAS |

12007-62-4 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.